Cas no 60323-90-2 ((Z)-2-Methyl-2-butenoic acid (3aR)-2,3,3aα,4,4aα,5,6,7,8,8a,9,9aβ-dodecahydro-5β,8β-dihydroxy-5,8aβ-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4α-yl ester)
60323-90-2 structure
Product Name:(Z)-2-Methyl-2-butenoic acid (3aR)-2,3,3aα,4,4aα,5,6,7,8,8a,9,9aβ-dodecahydro-5β,8β-dihydroxy-5,8aβ-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4α-yl ester
CAS-Nr.:60323-90-2
MF:C20H28O6
MW:364.432726860046
CID:528969
Update Time:2024-02-29
(Z)-2-Methyl-2-butenoic acid (3aR)-2,3,3aα,4,4aα,5,6,7,8,8a,9,9aβ-dodecahydro-5β,8β-dihydroxy-5,8aβ-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4α-yl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoicacid, 2-methyl-, (3aR,4S,4aS,5S,8R,8aR,9aS)-dodecahydro-5,8-dihydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-ylester, (2Z)-
- (Z)-2-Methyl-2-butenoic acid (3aR)-2,3,3aα,4,4aα,5,6,7,8,8a,9,9aβ-dodecahydro-5β,8β-dihydroxy-5,8aβ-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4α-yl ester
- 2-Butenoicacid, 2-methyl-, (3aR,4S,4aS,5S,8R,8aR,9aS)-dodecahydro-5,8-dihydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]
- 2-Butenoicacid, 2-methyl-, dodecahydro-5,8-dihydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-ylester, [3aR-[3aa,4a(Z),4aa,5b,8b,8ab,9ab]]-
- Naphtho[2,3-b]furan, 2-butenoic acid deriv.
- Tanapsin
- CID 101967035
- 2-Butenoic acid, 2-methyl-, (3aR,4S,4aS,5S,8R,8aR,9aS)-dodecahydro-5,8-dihydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl ester, (2Z)-
- [3aR-[3aalpha,4alpha(Z),4aalpha,5beta,8beta,8abeta,9abeta]]-Dodecahydro-5,8-dihydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl ester 2-methyl-2-butenoic acid
-
- Inchi: 1S/C20H28O6/c1-6-10(2)17(22)26-15-14-11(3)18(23)25-12(14)9-19(4)13(21)7-8-20(5,24)16(15)19/h6,12-16,21,24H,3,7-9H2,1-2,4-5H3/b10-6-/t12-,13+,14+,15-,16+,19-,20-/m0/s1
- InChI-Schlüssel: RDPOODRUMBKGIJ-PKVPYMSTSA-N
- Lächelt: O1C(C(=C)[C@@H]2[C@@H]1C[C@@]1(C)[C@@H](CC[C@@](C)([C@@H]1[C@H]2OC(/C(=C\C)/C)=O)O)O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 3
- Komplexität: 682
- Topologische Polaroberfläche: 93.1
- XLogP3: 1.892
(Z)-2-Methyl-2-butenoic acid (3aR)-2,3,3aα,4,4aα,5,6,7,8,8a,9,9aβ-dodecahydro-5β,8β-dihydroxy-5,8aβ-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4α-yl ester Verwandte Literatur
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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